4-(Pentafluoroethyl)benzonitrile
Overview
Description
4-(Pentafluoroethyl)benzonitrile is an organic compound with the chemical formula C9H4F5N and a molecular weight of 221.13 g/mol . It is a colorless to slightly yellow liquid with a distinct odor . This compound is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. The addition of a pentafluoroethyl group enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(Pentafluoroethyl)benzonitrile can be achieved through several routes. One common method involves the reaction of 4-iodobenzonitrile with copper and (1,1,2,2,2-pentafluoroethyl) reagents . The reaction is typically carried out in the presence of triethylamine tris(hydrogen fluoride) at room temperature (23°C) for 24 hours under an inert atmosphere in a sealed tube . This method yields a high purity product with a yield of approximately 94% .
Chemical Reactions Analysis
4-(Pentafluoroethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Pentafluoroethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pentafluoroethyl)benzonitrile involves its interaction with molecular targets through its nitrile and pentafluoroethyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in nematicidal activity, it inhibits the reproduction of nematodes and affects the production of reactive oxygen species and lipid accumulation .
Comparison with Similar Compounds
4-(Pentafluoroethyl)benzonitrile is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties. Similar compounds include:
- 4-(Trifluoromethyl)benzonitrile
- 4-Fluorobenzonitrile
- 4-(Bromomethyl)benzonitrile
- 2-Fluorobenzonitrile
- 4-Chlorobenzonitrile
These compounds share the benzonitrile core structure but differ in the substituents attached to the benzene ring, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEHQGJAXQGXIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563888 | |
Record name | 4-(Pentafluoroethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128273-61-0 | |
Record name | 4-(Pentafluoroethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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